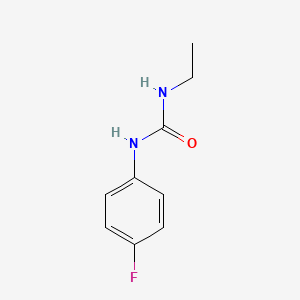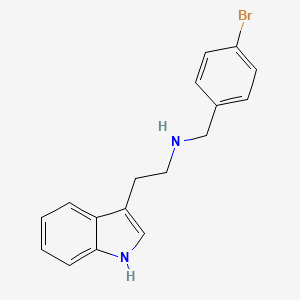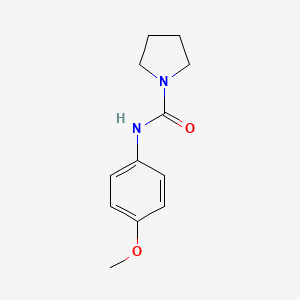
2-(4-Propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. This compound is commonly referred to as PEP-1 and is a derivative of pyrrolidine. PEP-1 has shown promise in various scientific research applications due to its unique properties, including its ability to cross the blood-brain barrier.
Wirkmechanismus
PEP-1 works by binding to specific receptors in the body, including dopamine receptors and sigma-1 receptors. This binding results in a cascade of biochemical reactions that ultimately lead to its pharmacological effects.
Biochemical and Physiological Effects
PEP-1 has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its neuroprotective effects. PEP-1 has also been shown to modulate the activity of certain ion channels in the body, which may be responsible for its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PEP-1 is its ability to cross the blood-brain barrier, making it a potentially useful pharmacological agent for the treatment of neurological diseases. However, PEP-1 is a relatively new compound, and its safety and efficacy have not been fully established. Additionally, its synthesis is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on PEP-1. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the safety and efficacy of PEP-1 in various pharmacological applications. Finally, PEP-1 may hold promise as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, and further research in these areas is warranted.
In conclusion, PEP-1 is a promising pharmacological agent that has shown potential in various scientific research applications. Its unique properties, including its ability to cross the blood-brain barrier, make it a potentially useful compound for the treatment of neurological diseases and cancer. However, further research is needed to fully understand its safety and efficacy in these applications.
Synthesemethoden
The synthesis of PEP-1 involves the reaction of 4-(2-hydroxyethyl)-1-piperazinepropanol with pyrrolidin-2-one in the presence of a suitable solvent and catalyst. This reaction yields PEP-1 with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
PEP-1 has been extensively studied for its potential as a pharmacological agent. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PEP-1 has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-12(2)15-9-7-14(8-10-15)11-13(17)16-5-3-4-6-16/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURPXKINUKHVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)







![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)